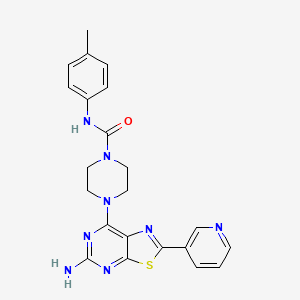
Inhibidor de PI4KIII beta 3
Descripción general
Descripción
PI4KIII beta inhibitor 3 is a novel and high effective PI4KIII beta inhibitor with IC50 of 5.7 nM.IC50 Value: 5.7 nM[1]Target: PI4Kin vitro: The most effective test compound, the compound of formula 3 (PI4KIII beta inhibitor 3), inhibited IL2 and IFNy secretion with IC50 values of less than 1 nM in each case. Thus, the compound of formula (3) was shown to be as effective at inhibiting IL2 and IFNy secretion as conventional immunosuppressants such as cyclosporine A. IC50 on IFNy and IL-2 release of Cyclosporine A are 2nM and less than 1 nM respectively [1].in vivo: Twelve animals received daily treatment with vehicle (1%methylcellulose), twelve others received PI4KIII beta inhibitor 3 at 40 mg/kg/d in 1% methylcellulose [1].Clinical trial: N/A
Aplicaciones Científicas De Investigación
Descubrimiento y desarrollo de fármacos
El inhibidor de PI4KIII beta 3 es un compuesto valioso en el campo del descubrimiento y desarrollo de fármacos {svg_1}. Ha sido descubierto mediante cribado virtual utilizando modelos de energía libre {svg_2}. La biblioteca química LASSBio, que contiene este compuesto, está diseñada por químicos medicinales con la actividad farmacológica como prioridad principal {svg_3}.
Inhibición de la enzima PI4KIIIβ
El compuesto ha mostrado resultados prometedores en la inhibición de la enzima fosfatidilinositol 4-quinasa IIIβ (PI4KIIIβ) {svg_4}. Esta enzima está relacionada con el desarrollo de infecciones virales (incluidos los enterovirus, el coronavirus del SARS y el virus de la hepatitis C), cánceres y enfermedades neurológicas {svg_5}.
Infecciones virales
El this compound está relacionado con la replicación de múltiples virus de ARN {svg_6}. Comprender los mecanismos de interacción de este compuesto con las isoformas alfa y beta de PI4KIII (PI4KIIIα y PI4KIIIβ) es significativo en el desarrollo de inhibidores que pueden unirse selectivamente a estas dos enzimas {svg_7}.
Investigación del cáncer
La enzima PI4KIIIβ, que este compuesto inhibe, también está relacionada con el desarrollo de varios cánceres {svg_8}. Por lo tanto, el this compound podría usarse potencialmente en la investigación y el tratamiento del cáncer.
Enfermedades neurológicas
La enzima PI4KIIIβ está relacionada con el desarrollo de enfermedades neurológicas {svg_9}. Por lo tanto, el this compound podría usarse potencialmente en la investigación y el tratamiento de estas enfermedades.
Biodisponibilidad y farmacocinética
Aproximadamente el 85% de los compuestos de la biblioteca química LASSBio, incluido el this compound, cumplen con la regla de los cinco de Lipinski y ca. el 95% cumple con las reglas de Veber {svg_10}. Estas son pautas importantes para la biodisponibilidad oral, lo que indica que este compuesto puede tener propiedades de biodisponibilidad favorables y perfiles farmacocinéticos adecuados {svg_11}.
Mecanismo De Acción
Target of Action
The primary target of PI4KIII beta inhibitor 3 is the Type III phosphatidylinositol 4 kinases (PI4KIIIs) . These are essential enzymes related to the replication of multiple RNA viruses . The compound interacts with both the alpha and beta isoforms of PI4KIII (PI4KIIIα and PI4KIIIβ) .
Mode of Action
PI4KIII beta inhibitor 3 selectively binds to PI4KIIIα and PI4KIIIβ . The selectivity of these compounds is mainly due to the structural difference of the binding pockets . The compound forms interactions with binding site residues Val598 and Lys549 .
Biochemical Pathways
PI4KIIIs are involved in the production of PtdIns 4-phosphate , an early key signaling molecule in the phosphatidylinositol cycle, which is indispensable for T cell activation . The inhibition of PI4KIIIs by PI4KIII beta inhibitor 3 can affect this pathway and its downstream effects.
Pharmacokinetics
The majority of the compounds in the same class as PI4KIII beta inhibitor 3 have shown in vivo activity in animal models, indicating that they possess overall favorable bioavailability properties and adequate pharmacokinetic profiles . Approximately 85% of the compounds are compliant with Lipinski’s rule of five and about 95% are compliant with Veber’s rules, two important guidelines for oral bioavailability .
Result of Action
The inhibition of PI4KIIIβ by PI4KIII beta inhibitor 3 can lead to the amelioration of lysosomal accumulation of unmetabolized substrates and alteration of lysosomes . This can have significant molecular and cellular effects, particularly in the context of diseases like Gaucher’s disease .
Action Environment
The action, efficacy, and stability of PI4KIII beta inhibitor 3 can be influenced by various environmental factors. For instance, the compound’s interaction with its target can be affected by the structural characteristics of the binding pockets . Additionally, the compound’s pharmacokinetic properties and bioavailability can be influenced by factors such as its compliance with Lipinski’s rule of five and Veber’s rules .
Propiedades
IUPAC Name |
4-(5-amino-2-pyridin-3-yl-[1,3]thiazolo[5,4-d]pyrimidin-7-yl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8OS/c1-14-4-6-16(7-5-14)25-22(31)30-11-9-29(10-12-30)18-17-20(28-21(23)27-18)32-19(26-17)15-3-2-8-24-13-15/h2-8,13H,9-12H2,1H3,(H,25,31)(H2,23,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTRKIJAGTTXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C4C(=NC(=N3)N)SC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677344 | |
| Record name | 4-[5-Amino-2-(pyridin-3-yl)[1,3]thiazolo[5,4-d]pyrimidin-7-yl]-N-(4-methylphenyl)piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245319-54-3 | |
| Record name | 4-[5-Amino-2-(pyridin-3-yl)[1,3]thiazolo[5,4-d]pyrimidin-7-yl]-N-(4-methylphenyl)piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
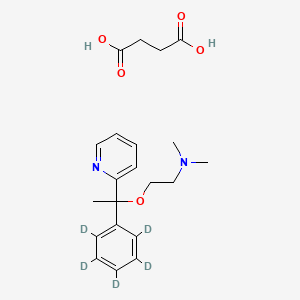
![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;sulfuric acid](/img/structure/B1139352.png)
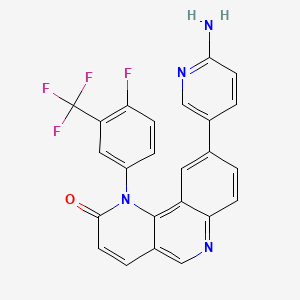

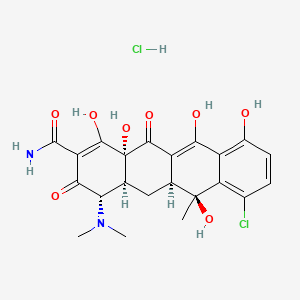
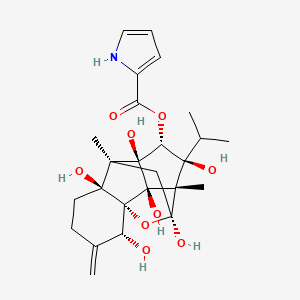

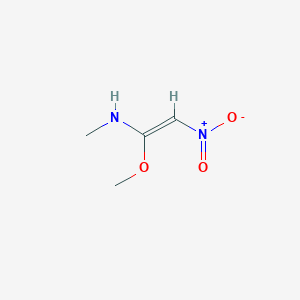
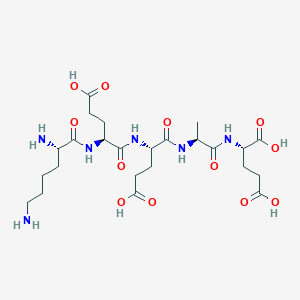
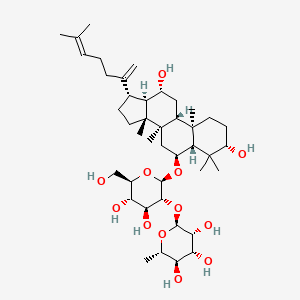
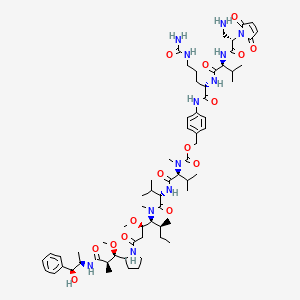
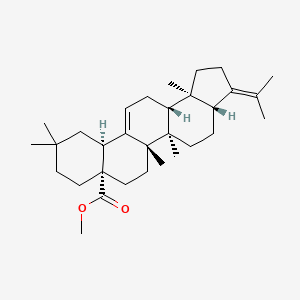
![2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride](/img/structure/B1139371.png)
![(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B1139372.png)
